1-(2-Amino-5-methoxyphenyl)-2-pyrrolidinone
Description
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
1-(2-amino-5-methoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H14N2O2/c1-15-8-4-5-9(12)10(7-8)13-6-2-3-11(13)14/h4-5,7H,2-3,6,12H2,1H3 |
InChI Key |
BMUFAESHMBXZTO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N)N2CCCC2=O |
Origin of Product |
United States |
Preparation Methods
Donor–Acceptor Cyclopropane Ring-Opening with Primary Amines
One of the most effective routes to 1,5-substituted pyrrolidin-2-ones involves the reaction of donor–acceptor cyclopropanes bearing ester groups with primary amines, such as anilines or benzylamines, under Lewis acid catalysis. The key steps are:
- Step 1: Lewis acid-catalyzed nucleophilic ring-opening of the DA cyclopropane by the primary amine, producing a γ-amino ester intermediate.
- Step 2: In situ lactamization (ring closure) to form the pyrrolidinone ring.
- Step 3: Dealkoxycarbonylation to remove the ester group at the C(3) position, yielding the target 1,5-disubstituted pyrrolidin-2-one.
This method has been demonstrated to work well with a variety of substituted anilines, including those bearing electron-donating groups like methoxy, which is relevant for the 2-amino-5-methoxyphenyl substituent.
One-Pot Synthesis Protocol
The process can be streamlined into a one-pot operation to improve practicality and yield:
- The DA cyclopropane is reacted with the primary amine in the presence of a Lewis acid catalyst (e.g., nickel perchlorate).
- The crude reaction mixture is refluxed with acetic acid in toluene to promote cyclization.
- Alkaline saponification is then applied to the ester group, followed by thermolysis to achieve dealkoxycarbonylation in the same vessel.
This one-pot method produces the pyrrolidinone as a mixture of diastereomers due to the ester substituent but allows for efficient synthesis with overall yields around 60-79% depending on substrates.
Alternative Routes: Nitromethylene Intermediates and Reduction
An alternative approach involves the preparation of 2-aminomethyl-pyrrolidine derivatives via nitromethylene intermediates:
- N-Benzyl-2-nitromethylene-pyrrolidine is synthesized by alkylation of N-benzyl-2-pyrrolidone with dimethyl sulfate, followed by reaction with nitromethane.
- This intermediate is then hydrogenated in the presence of Raney nickel catalyst under elevated pressure and temperature to reduce the nitro group to an amine.
- Subsequent base treatment and distillation yield 2-aminomethyl-pyrrolidine derivatives with high purity and yields (up to 78%).
While this route is more complex and involves multiple purification steps, it provides a pathway to aminomethyl-substituted pyrrolidines that can be further functionalized to achieve the target 1-(2-amino-5-methoxyphenyl)-2-pyrrolidinone by appropriate aromatic substitutions.
Reaction Conditions and Yields
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| DA cyclopropane + aniline | Ni(ClO4)2 catalyst, reflux in toluene + AcOH | 60-79 | One-pot operation including ring-opening, lactamization, and dealkoxycarbonylation |
| Alkaline saponification + thermolysis | Base treatment after cyclization | - | Removes ester group to yield pure pyrrolidinone |
| Nitromethylene intermediate synthesis | Alkylation with dimethyl sulfate, nitromethane addition | 71 | Intermediate for aminomethyl-pyrrolidine synthesis |
| Hydrogenation with Raney nickel | H2 pressure 40-145 kg/cm², 100°C, ethanol | 60-78 | Reduction of nitro group to amine; followed by distillation for purification |
Structural Verification
The structure of synthesized pyrrolidinones, including those with aromatic substituents similar to 2-amino-5-methoxyphenyl, has been confirmed by single-crystal X-ray diffraction, ensuring the reliability of the synthetic method.
Summary of Key Research Findings
- The Lewis acid-catalyzed ring-opening of DA cyclopropanes with primary amines is a versatile and efficient method to access 1,5-disubstituted pyrrolidin-2-ones, including derivatives with amino and methoxy substituents on the aromatic ring.
- One-pot procedures combining ring-opening, lactamization, and ester removal streamline the synthesis and improve overall yields.
- Alternative synthetic routes via nitromethylene intermediates and catalytic hydrogenation provide complementary approaches for related aminomethyl-pyrrolidine compounds.
- The methods have been validated by crystallographic data and offer broad applicability for pharmacologically important pyrrolidinone derivatives.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-5-methoxyphenyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the functional group introduced.
Scientific Research Applications
1-(2-Amino-5-methoxyphenyl)-2-pyrrolidinone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-methoxyphenyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar 2-Pyrrolidinone Derivatives
Structural and Functional Group Variations
1-(4-(Dimethylamino)phenyl)-2-pyrrolidinone
- Structure: Contains a dimethylamino group (-N(CH₃)₂) at the para position of the phenyl ring.
- Applications: Demonstrated anticancer activity in studies, with the dimethylamino group enhancing cellular uptake and interaction with kinase targets .
- Key Difference: The para-substituted dimethylamino group increases lipophilicity compared to the ortho-amino and meta-methoxy substituents in the target compound.
1-(2-Phenylethynyl)-2-pyrrolidinone
- Structure : Features an ethynylphenyl group, introducing rigidity and conjugation.
- Applications : Used in asymmetric synthesis as a precursor for keteniminium ions, leveraging its polarized alkyne for reactivity .
- Key Difference : The ethynyl group enables distinct reactivity (e.g., cycloadditions), unlike the electron-rich aromatic system in the target compound.
1-(4-Nitrophenyl)-2-pyrrolidinone
- Structure: Nitro group (-NO₂) at the para position.
- Applications : Primarily a synthetic intermediate; the nitro group facilitates reduction to amines or participation in nucleophilic aromatic substitution .
- Key Difference : The electron-withdrawing nitro group reduces electron density on the aromatic ring, contrasting with the electron-donating groups in the target compound.
5-(2-Amino-5-methanesulfonylphenyl)pyrrolidin-2-one
- Structure : Includes a methanesulfonyl (-SO₂CH₃) group at the 5-position of the phenyl ring.
- Key Difference : The sulfonyl group introduces strong polarity, altering solubility and pharmacokinetics relative to the methoxy group.
Physicochemical Properties
| Property | 1-(2-Amino-5-methoxyphenyl)-2-pyrrolidinone | 1-(2-Phenylethynyl)-2-pyrrolidinone | 1-(4-Nitrophenyl)-2-pyrrolidinone |
|---|---|---|---|
| Melting Point | Not reported | 49–50°C | >100°C (decomposes) |
| Boiling Point | Estimated >250°C | 301.7°C (predicted) | Not reported |
| Solubility | Moderate in polar solvents (DMSO, MeOH) | Low (non-polar solvents) | Low (aqueous) |
| pKa | ~8.5 (amine) | -1.43 (predicted) | ~3.0 (nitro group) |
Key Insights :
- Amino and methoxy groups enhance solubility in polar solvents, favoring bioavailability .
- Nitro-substituted derivatives exhibit lower solubility and higher thermal stability .
Biological Activity
1-(2-Amino-5-methoxyphenyl)-2-pyrrolidinone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and comparative analysis with similar compounds.
Structural Characteristics
The compound consists of a pyrrolidinone ring linked to an amino-substituted aromatic moiety, characterized by the presence of methoxy and amino groups. These functional groups enhance its solubility and reactivity, making it suitable for various pharmacological applications. The following table summarizes the structural features and unique properties of related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Amino-1-(2-methoxyphenyl)-pyrrolidinone | Similar aromatic substitution | Different amino group positioning |
| 1-(2-Amino-4-methylphenyl)-2-pyrrolidinone | Methyl group at para position | Potentially altered biological activity |
| 3-(2-Amino-5-methoxyphenyl)-pyrrolidine | Non-lactam structure | Increased flexibility in molecular interactions |
| 1-(4-Aminophenyl)-2-pyrrolidinone | Lacks methoxy group | Different pharmacological profile |
Pharmacological Effects
Research indicates that this compound exhibits several biological activities:
- Antidepressant Effects : Some derivatives have shown promise in alleviating symptoms of depression by modulating neurotransmitter levels, particularly serotonin and norepinephrine.
- Anticancer Activity : Studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives have been evaluated against various cancer cell lines, showing significant cytotoxic effects .
- Antimicrobial Properties : The compound's derivatives have also been assessed for their antimicrobial activity against multidrug-resistant strains, indicating potential as a therapeutic agent against infections .
The mechanism through which this compound exerts its biological effects involves several pathways:
- Binding to Receptors : The compound interacts with specific receptors on cell surfaces, which may trigger intracellular signaling cascades leading to therapeutic outcomes.
- Modulation of Enzymatic Activity : It can influence the activity of enzymes involved in critical biochemical pathways, thereby altering metabolic processes within cells .
- Gene Expression Alteration : The compound may also affect gene expression patterns, leading to changes in cellular function that contribute to its pharmacological effects.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound and its derivatives:
- Anticancer Study : In vitro analyses using A549 lung adenocarcinoma cells revealed that certain derivatives significantly reduced cell viability compared to controls. The cytotoxicity was assessed using an MTT assay, demonstrating a structure-dependent relationship between the compounds and their anticancer activity .
- Antimicrobial Assessment : A study evaluated the antimicrobial efficacy of pyrrolidinone derivatives against resistant strains of Staphylococcus aureus. Compounds exhibited varying degrees of effectiveness, suggesting that structural modifications can enhance antimicrobial properties .
- Neuropharmacological Evaluation : Research focusing on the antidepressant potential indicated that specific derivatives could enhance serotonin levels in preclinical models, suggesting a mechanism similar to traditional antidepressants.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize 1-(2-Amino-5-methoxyphenyl)-2-pyrrolidinone, and what are their critical parameters?
- Methodology : The compound can be synthesized via a multi-step approach:
Nucleophilic substitution : Introduce the methoxy group to a nitro-substituted benzene precursor, followed by reduction to an amine.
Cyclization : React the intermediate with a γ-lactam-forming reagent (e.g., via intramolecular amidation) to form the pyrrolidinone ring.
- Critical Parameters : Reaction temperature (optimized between 80–120°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., palladium for nitro reduction) significantly impact yield .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Key Techniques :
- NMR Spectroscopy : and NMR to verify aromatic proton environments (e.g., methoxy at δ ~3.8 ppm, amino protons at δ ~5.5 ppm) and lactam carbonyl (δ ~175 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (expected m/z ~234.1 for ) and fragmentation patterns .
- IR Spectroscopy : Identify lactam C=O stretch (~1680 cm) and NH bending (~1600 cm) .
Q. What safety precautions are essential when handling this compound in the laboratory?
- Protocols :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation; monitor airborne concentrations with gas detectors.
- First Aid : For skin exposure, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound in multi-step syntheses?
- Strategies :
- Solvent Screening : Test polar aprotic solvents (e.g., DMSO) to stabilize intermediates during cyclization.
- Catalyst Tuning : Use transition-metal catalysts (e.g., Pd/C) for selective nitro-group reduction without over-reducing the methoxy group .
- In Situ Monitoring : Employ HPLC or TLC to track reaction progress and identify side products (e.g., dimerization byproducts) .
Q. What computational tools are suitable for predicting the bioactivity of this compound derivatives?
- Approaches :
- Molecular Docking : Simulate binding affinity to target enzymes (e.g., kinases) using software like AutoDock Vina.
- QSAR Modeling : Corporate substituent effects (e.g., electron-donating methoxy groups) to predict antimicrobial or CNS activity .
- ADMET Prediction : Assess pharmacokinetic properties (e.g., blood-brain barrier permeability) via tools like SwissADME .
Q. How can researchers resolve contradictions in NMR spectral data for this compound?
- Troubleshooting :
- Deuterated Solvents : Ensure use of DMSO-d or CDCl to avoid solvent peaks overlapping with amino/methoxy signals.
- 2D NMR (COSY, HSQC) : Resolve signal overlaps in aromatic regions and confirm proton-carbon correlations .
- Sample Purity : Recrystallize in ethanol/water to remove residual solvents or unreacted starting materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
